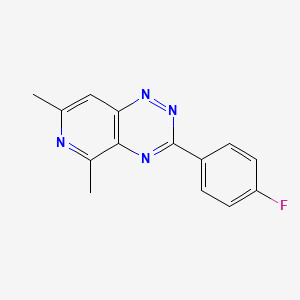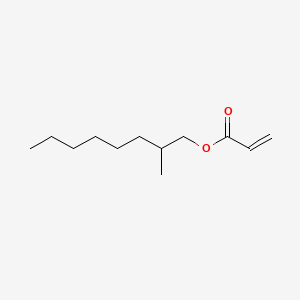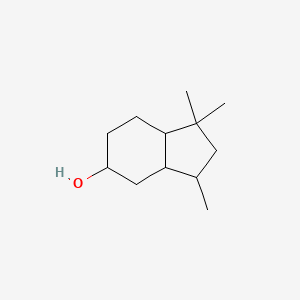
Octahydro-1,1,3-trimethyl-1H-inden-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydro-1,1,3-trimethyl-1H-inden-5-ol is a chemical compound with the molecular formula C12H22O and a molecular weight of 182.30248 g/mol . It is known for its unique structure, which includes an indane backbone with multiple methyl groups and a hydroxyl group. This compound is used in various scientific and industrial applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-1,1,3-trimethyl-1H-inden-5-ol typically involves the hydrogenation of 1,1,3-trimethyl-1H-inden-5-one. The reaction is carried out under high pressure and temperature conditions in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The hydrogenation process converts the ketone group into a hydroxyl group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient hydrogenation. The reaction conditions are optimized to maximize yield and purity, and the product is purified using distillation or recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Octahydro-1,1,3-trimethyl-1H-inden-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 1,1,3-trimethyl-1H-inden-5-one.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Applications De Recherche Scientifique
Octahydro-1,1,3-trimethyl-1H-inden-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Octahydro-1,1,3-trimethyl-1H-inden-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group plays a crucial role in these interactions, forming hydrogen bonds and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Inden-1-one, octahydro-: Similar structure but lacks the hydroxyl group.
1,3a-Ethano(1H)inden-4-ol, octahydro-2,2,4,7a-tetramethyl-: Contains additional methyl groups and a different substitution pattern
Uniqueness
Octahydro-1,1,3-trimethyl-1H-inden-5-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
93777-74-3 |
|---|---|
Formule moléculaire |
C12H22O |
Poids moléculaire |
182.30 g/mol |
Nom IUPAC |
1,1,3-trimethyl-2,3,3a,4,5,6,7,7a-octahydroinden-5-ol |
InChI |
InChI=1S/C12H22O/c1-8-7-12(2,3)11-5-4-9(13)6-10(8)11/h8-11,13H,4-7H2,1-3H3 |
Clé InChI |
KROBFAVVQSFTEU-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C2C1CC(CC2)O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


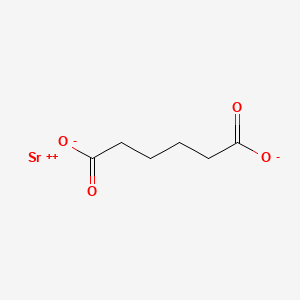
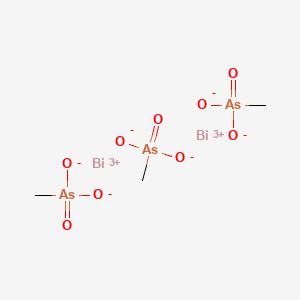

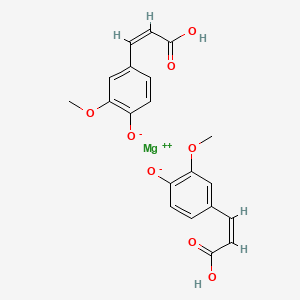
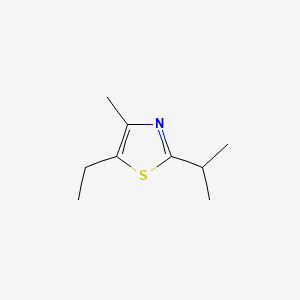
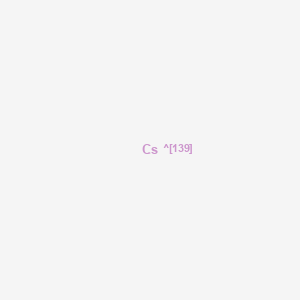
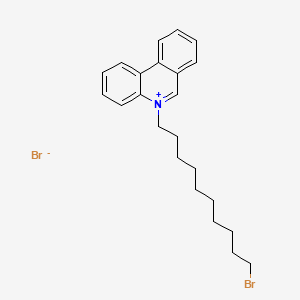
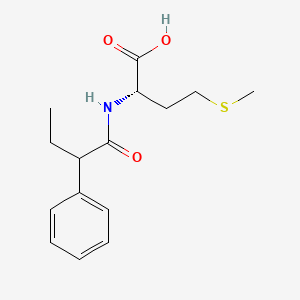
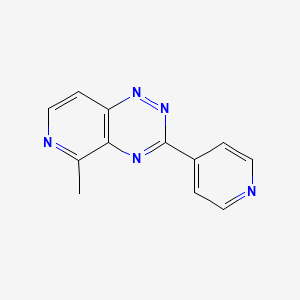

![1-[(3,7-Dimethyl-6-octenyl)oxy]-1-methoxydecane](/img/structure/B12660432.png)
